Thalidomide-NH-amido-C8-NH2 (hydrochloride)
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Overview
Description
Thalidomide-NH-amido-C8-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a cereblon ligand derived from Thalidomide and a linker, making it useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-C8-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain Thalidomide-NH-amido-C8-NH2 (hydrochloride) in high purity.
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and linker molecules are synthesized and reacted under optimized conditions.
Scale-Up Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified versions of Thalidomide-NH-amido-C8-NH2 (hydrochloride) with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Thalidomide-NH-amido-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-amido-C8-NH2 (hydrochloride) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation . The molecular targets and pathways involved include the modulation of protein stability and regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C8-NH2: Another cereblon ligand-linker conjugate used in PROTAC synthesis.
Pomalidomide-PEG2-C2-NH2 hydrochloride: A similar compound with a different linker structure.
Biotin-Thalidomide: A biotinylated version of Thalidomide used for targeted protein degradation.
Uniqueness
Thalidomide-NH-amido-C8-NH2 (hydrochloride) is unique due to its specific linker structure, which provides distinct properties and advantages in PROTAC synthesis. Its ability to efficiently recruit target proteins to the ubiquitin-proteasome system makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C23H32ClN5O5 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C23H31N5O5.ClH/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31;/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31);1H |
InChI Key |
PAULFFOJMRUJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN.Cl |
Origin of Product |
United States |
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